

A Technical Guide to ATR Inhibition by BAY 1895344 (Elimusertib)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY-184	
Cat. No.:	B15543705	Get Quote

Disclaimer: Initial research indicates a potential misidentification in the requested topic. **BAY-184** is a KAT6A/B inhibitor, not an ATR inhibitor. This guide will focus on BAY 1895344 (also known as Elimusertib), a potent and selective ATR inhibitor developed by Bayer, to align with the core requirement of discussing the role of ATR inhibition.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2] [3] ATR is activated by a broad range of DNA lesions and replication stress, initiating a signaling cascade that coordinates cell cycle checkpoints, DNA repair, and replication fork stability.[1][2][3] Due to the heightened reliance of cancer cells on the ATR pathway to manage intrinsic replication stress and defects in other DDR pathways, ATR inhibition has emerged as a promising therapeutic strategy.[1][4]

BAY 1895344 (Elimusertib) is a potent, selective, and orally bioavailable small molecule inhibitor of ATR kinase.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the ATR inhibitor BAY 1895344.



Mechanism of Action of ATR and its Inhibition by BAY 1895344

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress.[1] ATR, in complex with its binding partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[3][8] This recruitment, along with the presence of the 9-1-1 checkpoint clamp and the activator TopBP1, leads to the full activation of ATR's kinase activity.[2] Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][8] The ATR-Chk1 signaling cascade plays a pivotal role in:

- Cell Cycle Arrest: By targeting CDC25 phosphatases, the ATR-Chk1 pathway prevents entry into mitosis in the presence of DNA damage, allowing time for repair.[2]
- Replication Fork Stabilization: ATR signaling is crucial for stabilizing stalled replication forks,
 preventing their collapse into deleterious DNA double-strand breaks.[2][3]
- Inhibition of Origin Firing: To conserve resources and prevent further DNA damage, the ATR pathway suppresses the firing of new replication origins.[2]

BAY 1895344 exerts its therapeutic effect by directly and selectively inhibiting the kinase activity of ATR.[6][7] This inhibition disrupts the downstream signaling cascade, leading to:

- Abrogation of the G2/M checkpoint, forcing cells with unrepaired DNA damage to enter mitosis.[9]
- Increased replication stress due to the inability to stabilize stalled replication forks.
- Synthetic lethality in tumor cells with pre-existing defects in other DNA damage repair pathways, such as those with mutations in ATM or BRCA1/2.[10][11]

The selective targeting of cancer cells is achieved due to their higher intrinsic level of replication stress and frequent mutations in other DDR genes, making them more dependent on the ATR pathway for survival compared to normal cells.[4]

Quantitative Data for BAY 1895344



The following tables summarize the key quantitative data for BAY 1895344 from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of BAY 1895344

Parameter	Value	Cell Line/System	Reference
ATR IC50	7 nM	Biochemical Assay	[6][7][12]
ATR IC50	36 ± 5 nM	Cellular Mechanistic Assay (Hydroxyurea- induced H2AX phosphorylation)	[10][13]
ATM IC50	1420 nM	Biochemical Assay	[12]
DNA-PK IC50	332 nM	Biochemical Assay	[12]
mTOR IC50	>61x ATR IC50	Biochemical Assay	[12]
PI3K IC50	3270 nM	Biochemical Assay	[12]
Median Antiproliferative IC50	78 nM	Panel of human tumor cell lines	[6][12]

Table 2: Preclinical In Vivo Efficacy of BAY 1895344 (Monotherapy)

Model	Dosing Schedule	Outcome	Reference
GRANTA-519 (Mantle Cell Lymphoma)	50 mg/kg, twice daily, 3 days on/4 days off	Strong antitumor efficacy	[10]
MOC2 and JHU-012 (HNSCC)	-	Delayed tumor growth	[9]

Table 3: Clinical Efficacy of BAY 1895344 (Phase I Study - NCT03188965)



Parameter	Value	Patient Population	Reference
Maximum Tolerated Dose (MTD)	40 mg twice daily, 3 days on/4 days off	Advanced solid tumors	[14][15][16][17]
Objective Response Rate (ORR)	30.7%	Patients treated at ≥40 mg BID	[18]
ORR in patients with ATM aberrations	36.4%	Patients treated at or above MTD	[15]
Disease Control Rate	57.1%	Overall population	[15]
Median Duration of Response	315.5 days	Responders	[15][17]

Table 4: Pharmacokinetics of BAY 1895344

Parameter	Value	Species/Context	Reference
Time to Maximum Plasma Concentration (Tmax)	1 hour	Humans (Phase I)	[15]
Mean Terminal Half- life (t1/2)	11.5 hours	Humans (Phase I)	[15]
Bioavailability	Dose-dependent; increases at higher doses	Mice	[19]
Elimination	Absorption-rate limited	Mice	[19]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of BAY 1895344.

In Vitro ATR Kinase Activity Assay (HTRF)



This biochemical assay measures the direct inhibitory effect of a compound on ATR kinase activity.[20]

- Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify the phosphorylation of a substrate by the ATR/ATRIP complex.
- Materials:
 - Human recombinant ATR/ATRIP complex
 - GST-cMyc-p53 substrate
 - ATP
 - Assay Buffer
 - Test compound (BAY 1895344)
 - Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and d2labeled anti-GST antibody)

Procedure:

- The ATR/ATRIP enzyme complex is incubated with the test compound at various concentrations.
- The GST-cMyc-p53 substrate is added to the reaction mixture.
- The phosphorylation reaction is initiated by the addition of ATP.
- The reaction is incubated at room temperature.
- The reaction is stopped, and detection reagents are added.
- The HTRF signal is read on a compatible plate reader.
- IC50 values are calculated from the dose-response curves.



Cellular ATR Inhibition Assay (Western Blot for pChk1)

This cell-based assay determines the ability of a compound to inhibit ATR activity within a cellular context.[21][22]

- Principle: ATR activation by a DNA damaging agent leads to the phosphorylation of Chk1 at Ser345. Inhibition of ATR by BAY 1895344 will reduce the levels of phosphorylated Chk1 (pChk1), which can be detected by Western blotting.
- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - BAY 1895344 stock solution
 - DNA damaging agent (e.g., Hydroxyurea)
 - Lysis buffer with protease and phosphatase inhibitors
 - Primary antibodies (anti-pChk1 Ser345, anti-total Chk1, loading control)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
- Procedure:
 - Cells are seeded and allowed to attach.
 - Cells are pre-incubated with various concentrations of BAY 1895344.
 - DNA damage is induced by adding a DNA damaging agent.
 - Cells are harvested and lysed.
 - Protein concentration is quantified.



- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary and secondary antibodies.
- The signal is detected, and the levels of pChk1 are normalized to total Chk1 and a loading control.[21][22]

DNA Damage Assessment (yH2AX Staining)

This method is used to quantify DNA double-strand breaks, a marker of DNA damage.[23][24]

- Principle: The phosphorylation of histone H2AX at Ser139 (yH2AX) is an early cellular response to DNA double-strand breaks. The presence of yH2AX foci can be visualized and quantified using immunofluorescence microscopy or flow cytometry.
- Materials:
 - Cells or tissue samples
 - Fixation and permeabilization buffers
 - Primary antibody (anti-yH2AX)
 - Fluorescently labeled secondary antibody
 - DAPI for nuclear counterstaining
 - Microscope or flow cytometer
- Procedure (Immunofluorescence):
 - Cells are grown on coverslips, treated as required, and then fixed and permeabilized.
 - Cells are incubated with the primary anti-yH2AX antibody.
 - After washing, cells are incubated with a fluorescently labeled secondary antibody and DAPI.



- Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
- The number of yH2AX foci per cell is quantified.[23][24]

Cell Proliferation Assay (MTS/MTT)

This assay determines the effect of a compound on cell viability and proliferation.[21][22]

- Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
- Materials:
 - 96-well cell culture plates
 - Cancer cell line of interest
 - Complete cell culture medium
 - BAY 1895344 stock solution
 - MTS or MTT reagent
 - Microplate reader
- Procedure:
 - Cells are seeded in a 96-well plate and allowed to attach.
 - o Cells are treated with serial dilutions of BAY 1895344.
 - The plate is incubated for a defined period (e.g., 72-96 hours).
 - MTS or MTT reagent is added to each well.
 - The plate is incubated to allow for color development.

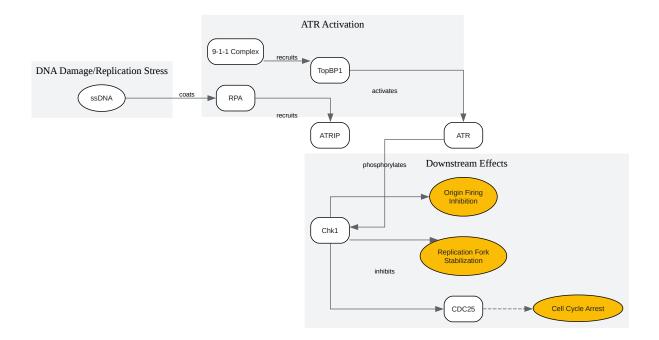


- The absorbance is measured using a microplate reader.
- IC50 values are calculated from the dose-response curves.[21][22]

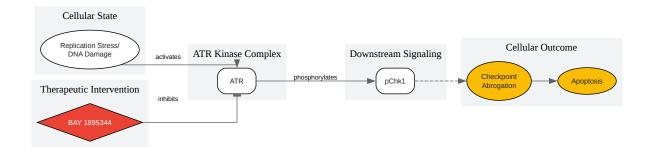
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATR signaling pathway, the mechanism of action of BAY 1895344, and a typical experimental workflow for its evaluation.

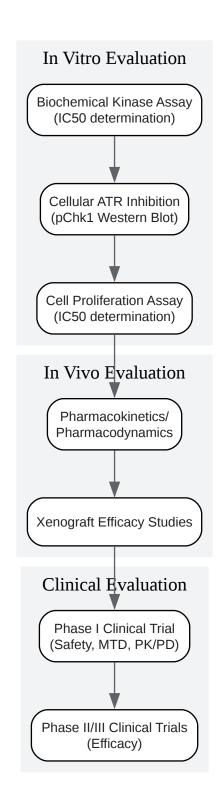












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References

- 1. Molecular Pathways: Targeting ATR in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ATR signaling at a glance PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the ATR Inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bocsci.com [bocsci.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. First-in-human trial of the ATR inhibitor BAY 1895344 shows promising antitumour activity - BJMO [bjmo.be]
- 16. aacrjournals.org [aacrjournals.org]







- 17. First-in-Human Trial of the Oral Ataxia Telangiectasia and RAD3-Related (ATR) Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Dose-dependent bioavailability, absorption-rate limited elimination, and tissue distribution of the ATR inhibitor BAY-1895344 (elimusertib) in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. championsoncology.com [championsoncology.com]
- 24. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- To cite this document: BenchChem. [A Technical Guide to ATR Inhibition by BAY 1895344 (Elimusertib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543705#the-role-of-atr-inhibition-by-bay-184]

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